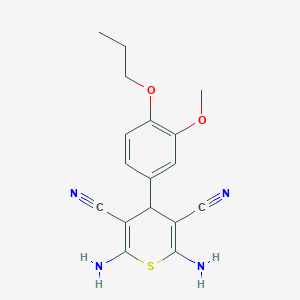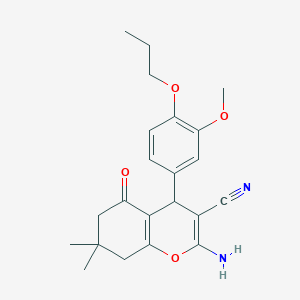![molecular formula C13H9F3N4OS2 B459226 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 328285-72-9](/img/structure/B459226.png)
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound featuring a pyridine ring substituted with cyano, methyl, and trifluoromethyl groups, a thiazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions:
Formation of the Pyridine Intermediate: The starting material, 3-cyano-6-methyl-4-(trifluoromethyl)pyridine, can be synthesized through a series of reactions involving nitration, reduction, and cyclization.
Thiazole Ring Formation: The thiazole ring is often synthesized separately through the reaction of α-haloketones with thiourea.
Coupling Reaction: The pyridine intermediate is then coupled with the thiazole derivative using a sulfanyl linkage. This step usually involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, the compound’s potential as a pharmacophore is of significant interest. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, due to its ability to interact with multiple biological targets.
Industry
Industrially, the compound could be used in the development of new agrochemicals or pharmaceuticals. Its structural features make it a candidate for the design of molecules with specific properties, such as improved bioavailability or targeted delivery.
Mechanism of Action
The mechanism by which 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide exerts its effects depends on its interaction with molecular targets. The cyano group can form hydrogen bonds, the trifluoromethyl group can enhance lipophilicity, and the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide: Similar structure but lacks the methyl group.
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness
The presence of the methyl group in 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can influence its electronic properties and steric interactions, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4OS2/c1-7-4-9(13(14,15)16)8(5-17)11(19-7)23-6-10(21)20-12-18-2-3-22-12/h2-4H,6H2,1H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRDHJAXIREXJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=NC=CS2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-4-(3-methoxy-4-propoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459147.png)
![2,11-Diamino-4,9-bis(4-chlorophenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B459148.png)

![2-[4-(2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B459150.png)
![6-(1-adamantyl)-3-amino-N-(3-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459151.png)
![N-[1-(1-adamantyl)ethyl]-2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B459152.png)
![6-Amino-4-[3-methoxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459157.png)
![3-amino-N-(4-fluorophenyl)-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459158.png)
![2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B459159.png)
![1-(1-adamantylcarbonyl)-7-chloro-2-(3-pyridinyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B459160.png)
![6'-amino-3'-methyl-4-phenyl-2'H-spiro[cyclohexane-1,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B459161.png)
![(8S,8aR)-6-amino-8-[3-methoxy-4-(2-morpholin-4-ylethoxy)phenyl]-2-methyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile](/img/structure/B459162.png)
![6-Amino-4-(5-bromo-2-thienyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459163.png)
